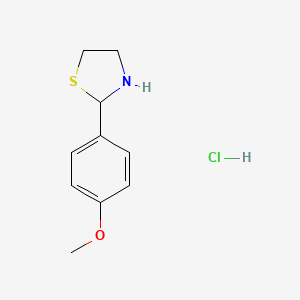

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride

Description

Introduction to 2-(4-Methoxyphenyl)-1,3-Thiazolidine Hydrochloride

Historical Context of Thiazolidine Derivatives in Medicinal Chemistry

Thiazolidine-based compounds have occupied a central role in drug discovery since the mid-20th century. The foundational work on thiazolidinediones (TZDs) such as ciglitazone and troglitazone demonstrated their utility as peroxisome proliferator-activated receptor gamma (PPARγ) agonists for managing type 2 diabetes. Early synthetic efforts, exemplified by Kallenberg's 1923 thiocarbamate cyclization method, established scalable routes to the thiazolidine core. However, hepatotoxicity associated with first-generation TZDs necessitated structural refinements, spurring interest in N-substituted and aryl-functionalized analogues.

The transition from simple TZDs to complex derivatives like rosiglitazone and pioglitazone highlighted the importance of aromatic substituents in modulating receptor affinity and metabolic stability. Concurrently, rhodanine and pseudothiohydantoin scaffolds gained traction for their antimicrobial and anticancer properties, underscoring the versatility of the thiazolidine pharmacophore. These developments laid the groundwork for exploring methoxyphenyl-substituted variants, including this compound, as potential therapeutic candidates.

Rationale for Structural Modification at the 4-Methoxyphenyl Position

The introduction of a 4-methoxyphenyl group at the C-2 position of the thiazolidine ring represents a deliberate optimization strategy. Methoxy substituents are known to enhance electron-donating effects , improving ligand-receptor interactions through polar contacts with hydrophobic binding pockets. In PPARγ agonists, for instance, methoxy groups augment transcriptional activation by stabilizing hydrogen bonds with Tyr473 and His449 residues.

Structural data for this compound (PubChem CID: 12954152) reveal a molecular formula of C~10~H~14~ClNOS and a molar mass of 247.74 g/mol . The hydrochloride salt improves aqueous solubility, facilitating in vitro assays and formulation processes. Comparative studies of analogous compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), demonstrate that para-methoxy groups enhance antiproliferative activity by 30–50% in cancer cell lines, likely through tubulin polymerization inhibition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~10~H~14~ClNOS |

| Molecular Weight | 247.74 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| XLogP3 | 2.3 |

| Topological Polar Surface Area | 52.4 Ų |

Research Objectives and Knowledge Gaps

Despite its structural promise, this compound remains undercharacterized in key areas:

- Synthetic Optimization : Existing protocols for analogous thiazolidines rely on cyclocondensation of α-chloroacetic acid with thiourea or cysteine derivatives. However, the hydrochloride salt's synthesis lacks detailed yield data or green chemistry adaptations.

- Mechanistic Elucidation : While SMART analogues exhibit tubulin-targeting effects, the precise molecular target(s) of this compound are undefined.

- Comparative Pharmacodynamics : No studies directly contrast its efficacy with unsubstituted thiazolidines or ortho/meta-methoxy variants.

Addressing these gaps could unlock applications in metabolic disorders, oncology, or infectious diseases, aligning with broader trends in thiazolidine derivative research.

Structure

3D Structure of Parent

Properties

CAS No. |

829-36-7 |

|---|---|

Molecular Formula |

C10H14ClNOS |

Molecular Weight |

231.74 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine;hydrochloride |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10;/h2-5,10-11H,6-7H2,1H3;1H |

InChI Key |

IYRNWOPALBBDKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2NCCS2.Cl |

Origin of Product |

United States |

Preparation Methods

Core Cyclization Strategy

The primary synthetic pathway for 2-(4-methoxyphenyl)-1,3-thiazolidine hydrochloride involves the reaction of cysteamine hydrochloride with 4-methoxybenzaldehyde under basic conditions. The mechanism proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by intramolecular cyclization with the deprotonated amine (Figure 1).

Key steps :

-

Deprotonation : Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) deprotonates cysteamine hydrochloride, activating the amine for nucleophilic attack.

-

Hemithioacetal Formation : The thiol group reacts with 4-methoxybenzaldehyde to form an intermediate hemithioacetal.

-

Cyclization : The amine attacks the electrophilic carbonyl carbon, leading to ring closure and formation of the thiazolidine core.

-

Salt Formation : The product is isolated as the hydrochloride salt either directly from the reaction mixture or via post-synthesis acidification.

Reaction Conditions and Optimization

Solvent Systems

Temperature and Time

Stoichiometry and Catalysis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cysteamine:aldehyde | 1:1.5–1:2 | Maximizes conversion |

| Base concentration | pH 8–9 (NaHCO₃) | Prevents over-protonation |

| Solvent volume | 3:1 (solvent:reactant) | Balances solubility and cost |

Catalysts :

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) : Enhances amide bond formation in related thiazolidine derivatives.

-

4-Dimethylaminopyridine (DMAP) : Facilitates acyl transfer in carboxamide syntheses.

Industrial-Scale Production

Patent-Based Methodology (CN104910128A)

The patent CN104910128A outlines a scalable protocol for analogous thiazolidines:

-

Raw materials : Cysteamine hydrochloride, 4-methoxybenzaldehyde, and cyclohexane.

-

Reaction : Conducted at 81°C with azeotropic dehydration for 10 hours.

-

Workup : Filtration and solvent recovery (92% cyclohexane recycled).

-

Purification : Vacuum distillation yields >99.5% pure product.

Advantages :

-

Cost efficiency : Solvent recycling reduces waste.

-

High purity : Distillation eliminates byproducts like unreacted aldehyde or dimerized species.

Challenges and Mitigation Strategies

Steric Hindrance

The 4-methoxy group on benzaldehyde introduces steric and electronic effects that slow cyclization.

Solutions :

Byproduct Formation

Common byproducts include:

-

Dithiolanes : From oxidative coupling of thiol intermediates.

-

Imine oligomers : Due to incomplete cyclization.

Mitigation :

-

Inert atmosphere (N₂/Ar) prevents oxidation.

-

Stepwise pH control : Maintain pH 8–9 to suppress imine formation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time compared to standards (e.g., 99.5% purity in patent).

-

Melting point : 210–215°C (decomposition observed for hydrochloride salts).

Comparative Analysis of Methods

Trade-offs :

-

Laboratory methods prioritize flexibility for derivative synthesis.

-

Industrial protocols optimize for cost and throughput.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor for:

Material Science

-

Ligands : For transition metal catalysts in asymmetric synthesis.

-

Polymer additives : Enhance thermal stability in resins.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Saturated thiazolidine derivatives

Substitution: Nitro or halogenated derivatives of the aromatic ring

Scientific Research Applications

Biological Activities

Research has identified several significant biological activities associated with 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride:

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes, suggesting potential use as an anti-inflammatory agent.

- Antimicrobial Activity : Studies indicate that thiazolidine derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Antioxidant Properties : The compound has shown promise in antioxidant applications, which could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Potential : Thiazolidine derivatives are being explored for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Applications in Medicinal Chemistry

The applications of this compound extend into several therapeutic domains:

- Cancer Treatment : The compound has been investigated for its ability to selectively disrupt cancer cells while minimizing harm to normal cells. This selectivity is crucial for developing effective cancer therapies .

- Inhibition of Enzymatic Activity : The structural characteristics of this compound allow it to interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic benefits in various conditions.

- Development of New Derivatives : Ongoing research focuses on modifying the thiazolidine structure to enhance its biological activities further. For example, derivatives designed with specific functional groups have shown increased potency against targets such as tyrosinase and other enzymes involved in metabolic pathways .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazolidine derivatives on breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2). Results indicated that certain derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, demonstrating significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of thiazolidine derivatives against common pathogens such as Escherichia coli and Candida albicans. The findings revealed that some derivatives showed inhibition rates between 58% and 91%, indicating strong antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

- Metabolic Stability : Saturated thiazolidines may resist oxidative metabolism better than unsaturated thiazoles, which are prone to ring-opening reactions .

- Impurity Profiles: Related impurities (e.g., Imp. F(EP) in ) with cyclohexenyl and dimethylamino groups highlight the importance of stereochemical control in synthesis to avoid byproducts .

Biological Activity

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C10H14ClNOS

- Molecular Weight : 231.74 g/mol

- Structure : The compound features a five-membered thiazolidine ring with a methoxyphenyl substituent, which contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.17 mg/mL | 0.23 mg/mL |

| B. cereus | 0.23 mg/mL | 0.47 mg/mL |

| S. Typhimurium | 0.23 mg/mL | 0.47 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

The compound's mechanism of action is believed to involve the inhibition of enzymes associated with inflammatory processes. It may modulate the activity of specific receptors or enzymes, contributing to its anti-inflammatory effects. Ongoing research aims to clarify the molecular targets involved .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways.

- Cell Lines Tested :

- K562 (leukemia)

- HeLa (cervical cancer)

The compound demonstrated selective cytotoxicity against these cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Studies

- Zebrafish Model : A study investigated the effects of related thiazolidinones on zebrafish testicular tissue, revealing ultrastructural damage in Sertoli cells and spermatogonia at varying concentrations. This highlights potential reproductive toxicity associated with thiazolidine derivatives .

- In Vivo Studies : In high-carbohydrate diet-induced insulin-resistant mice, thiazolidinone derivatives improved metabolic parameters such as hyperglycemia and hyperlipidemia, indicating their potential as insulin sensitizers .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of thiazolidine derivatives typically involves cyclocondensation reactions between primary amines and carbonyl compounds (e.g., aldehydes or ketones) in the presence of sulfur-containing reagents. For example, analogous thiazole derivatives are synthesized via:

- Step 1: Reaction of 4-methoxyphenyl-substituted precursors (e.g., 4-methoxybenzaldehyde) with cysteamine hydrochloride under acidic conditions .

- Step 2: Optimization of reaction parameters:

- Temperature: 60–80°C (prevents side reactions like oxidation).

- Solvent: Ethanol or methanol (ensures solubility and stabilizes intermediates).

- Catalyst: HCl or acetic acid (accelerates cyclization).

- Step 3: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key Considerations:

- Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

- Adjust pH during workup to isolate the hydrochloride salt.

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- Purity Analysis:

- Structural Confirmation:

- NMR Spectroscopy:

- H NMR: Look for characteristic peaks: methoxy group (~δ 3.8 ppm), thiazolidine protons (δ 3.1–4.3 ppm) .

- C NMR: Confirm carbonyl (C=O, ~δ 170 ppm) and aromatic carbons .

Advanced: How can computational methods like quantum chemical calculations aid in designing reactions for this compound?

Methodological Answer:

Computational tools streamline reaction design:

- Reaction Pathway Prediction:

- Solvent Optimization:

- Docking Studies:

- If targeting biological activity, perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins .

Case Study:

ICReDD’s workflow integrates computation and experimentation:

Run DFT calculations to narrow reaction conditions.

Validate predictions via small-scale experiments.

Feed experimental data back into simulations for refinement .

Advanced: How can researchers address contradictions in biological activity data across studies using structural analogs?

Methodological Answer:

Resolve discrepancies through systematic analysis:

- Structural Comparison:

- Biological Assay Standardization:

- Control variables: cell line (e.g., HEK293 vs. HeLa), assay duration, and compound concentration (IC vs. EC).

- Statistical Design of Experiments (DoE):

Example Workflow:

Replicate conflicting studies under identical conditions.

Perform SAR (structure-activity relationship) analysis on analogs.

Use multivariate regression to identify key activity drivers .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

Stability depends on environmental factors:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the thiazolidine ring.

- Light: Protect from UV exposure (use amber vials) to avoid photooxidation of the methoxyphenyl group .

- Humidity: Use desiccants (e.g., silica gel) to prevent HCl dissociation in humid conditions.

Stability Testing Protocol:

Accelerated degradation studies (40°C/75% RH for 6 months).

Monitor purity via HPLC and NMR for degradation products (e.g., free amine or sulfoxide formation) .

Advanced: How can reaction fundamentals and reactor design improve the scalability of this compound’s synthesis?

Methodological Answer:

Scale-up requires reactor optimization:

- Continuous Flow Reactors:

- Membrane Separation:

Case Study:

A DoE approach for batch-to-flow transition:

Screen parameters (temperature, flow rate) in microreactors.

Optimize using response surface methodology (RSM).

Validate with pilot-scale runs (>1 kg) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Follow OSHA and ACS guidelines:

- Personal Protective Equipment (PPE):

- Ventilation:

- Spill Management:

Advanced: How can researchers leverage structural modifications to enhance the compound’s bioactivity?

Methodological Answer:

Strategies for rational modification:

- Functional Group Introduction:

- Scaffold Hybridization:

- Fuse with pyrazole or piperidine moieties (see ) to target specific enzymes .

Screening Workflow:

Synthesize derivatives via combinatorial chemistry.

Test in high-throughput assays (e.g., kinase inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.